Prezatide copper, also known as copper tripeptide-1 or GHK-copper, is a tripeptide complex formed by the binding of the peptide glycyl-L-histidyl-L-lysine with copper ions. This compound is recognized for its significant biological activities, particularly in promoting wound healing, enhancing collagen synthesis, and exhibiting antioxidant properties. It is primarily used in cosmetic formulations aimed at skin and hair rejuvenation and is under investigation for therapeutic applications in various medical conditions, including chronic obstructive pulmonary disease and metastatic colon cancer .
Prezatide copper was first isolated from human plasma in 1973 by Loren Pickart. Its discovery stemmed from observations that aged liver tissues exhibited increased levels of fibrinogen, which were linked to the presence of this peptide. Since then, it has been extensively studied for its physiological roles and therapeutic potential .
Prezatide copper falls under the category of small molecules and is classified as an experimental drug. It is part of a broader group known as copper peptides, which are tripeptide molecules that combine with copper ions to form biologically active compounds involved in various physiological processes .
The synthesis of prezatide copper typically involves complexing the tripeptide glycyl-L-histidyl-L-lysine with copper ions. One method described in a patent includes stirring the peptide solution with a copper salt under controlled conditions to ensure high purity and yield of the final product. The reaction parameters such as temperature, pH, and concentration of reactants are critical for optimizing the synthesis process .
The synthesis can be performed using various copper salts, including copper acetate or copper sulfate. The reaction generally requires careful monitoring to avoid the formation of undesired side products. The final product is purified through techniques such as chromatography to achieve the desired purity levels suitable for pharmaceutical or cosmetic applications .
The molecular formula of prezatide copper is with an average molecular weight of approximately 402.921 g/mol. The structure consists of three amino acids: glycine, histidine, and lysine, which contribute to its ability to bind copper ions effectively .
The coordination of the copper ion within the complex involves interactions with nitrogen atoms from histidine and glycine, as well as oxygen from the carboxyl group of lysine. This coordination leads to a stable square-planar geometry that is essential for its biological activity .
Prezatide copper participates in various biochemical reactions that enhance its therapeutic efficacy. It has been shown to promote collagen synthesis and deposition by modulating the activity of matrix metalloproteinases and tissue inhibitors of metalloproteinases .
The compound also exhibits antioxidant properties by supplying copper for superoxide dismutase activity, thus reducing oxidative stress in tissues. Additionally, it plays a role in angiogenesis by increasing blood vessel formation at injury sites, facilitating improved nutrient delivery and tissue repair .
The mechanism through which prezatide copper exerts its effects involves multiple pathways. Primarily, it enhances collagen production by stimulating fibroblast activity and promoting extracellular matrix remodeling. This action is mediated through its interaction with cellular receptors that facilitate copper transport into cells .
Research indicates that prezatide copper inhibits pro-inflammatory cytokines, thereby creating a favorable environment for tissue repair and regeneration. Its ability to chelate metal ions also contributes to its biological activities by modulating metal ion availability within biological systems .
Prezatide copper appears as a blue powder due to the presence of copper ions. It is soluble in water at physiological pH levels, which enhances its bioavailability when applied topically or administered systemically .
The compound has a high stability constant when complexed with copper, allowing it to maintain its integrity under physiological conditions. Its absorption characteristics are pH-dependent, with optimal absorption occurring at neutral pH levels typical of human tissues .
Prezatide copper has numerous applications primarily in dermatology and cosmetic science:
The trajectory of GHK-Cu research began in 1973 when Loren Pickart isolated a growth-modulating factor from human plasma albumin during investigations into age-related changes in liver protein synthesis. Pickart observed that plasma from young individuals (aged ~20 years) restored youthful protein synthesis patterns—specifically reduced fibrinogen production—when incubated with aged liver tissue. This activity was traced to a low-molecular-weight fraction subsequently identified as the tripeptide glycyl-L-histidyl-L-lysine (GHK) with high copper affinity [3] [6]. This discovery marked the first characterization of an endogenous metallopeptide with systemic regenerative properties.
Key historical milestones reveal the evolution of GHK-Cu research:Table 1: Key Milestones in GHK-Cu Research
Year | Discovery | Significance |
---|---|---|
1973 | Isolation from human plasma by Pickart | Identified GHK-Cu as a liver cell growth modulator |
1977 | Confirmation of GHK sequence and copper complex formation | Established molecular identity as glycyl-L-histidyl-L-lysine-Cu²⁺ |
1980s-90s | Demonstration of collagen/GAG synthesis stimulation in fibroblasts | Revealed extracellular matrix regenerative capacity [3] |
2001 | DNA repair restoration in irradiated fibroblasts | Demonstrated genomic stabilization properties [6] |
2010s | Genome-wide studies showing modulation of >4,000 human genes | Uncovered systems-level biological reprogramming [6] |
Critical to its biological relevance is the age-dependent decline in endogenous GHK-Cu concentrations. Human plasma levels decrease from approximately 200 ng/mL at age 20 to 80 ng/mL by age 60—a reduction paralleling diminished tissue regenerative capacity [6]. This correlation propelled investigations into GHK-Cu’s therapeutic potential for age-related pathologies. Early animal studies demonstrated its systemic effects: intramuscular administration accelerated distal wound healing in rodents and pigs through enhanced angiogenesis and collagen deposition, confirming its role as an endogenous tissue repair modulator rather than merely a local growth factor [3] [6].
The glycyl-histidyl-lysine sequence embodies an evolutionary optimization for transition metal coordination and biological signaling. The N-terminal glycine provides flexibility and minimizes steric hindrance, while the central histidine contributes an imidazole ring that serves as the primary copper chelation site. The C-terminal lysine introduces electrostatic interactions with cell surface receptors and stabilizes complex geometry through carboxylate coordination [9] [10]. This architectural precision enables GHK-Cu to maintain copper in a redox-silent state during transport, preventing Fenton reaction-mediated oxidative damage while facilitating copper donation to cuproenzymes [10].
X-ray crystallographic analyses reveal that copper(II) adopts a distorted square pyramidal geometry when complexed with GHK. The equatorial plane comprises:
The GHK sequence’s functional versatility extends beyond metal binding:Table 2: Functional Domains of the GHK Tripeptide Sequence
Structural Feature | Biological Function | Experimental Evidence |
---|---|---|
N-terminal glycine | Permits conformational flexibility for receptor binding | NMR studies showing peptide backbone mobility [10] |
Histidine imidazole ring | Primary copper chelation site enabling redox silencing | EPR/XAS confirming Cu(II) coordination geometry [10] |
Lysine ε-amino group | Electrostatic interaction with heparin sulfate proteoglycans on cell surfaces | Binding assays showing heparin-affinity chromatography retention [5] |
Lysine carboxylate | Stabilizes copper coordination sphere; hydrogen bonding to cellular targets | X-ray crystal structures showing O-Cu bonds [10] |
Functionally, this compact structure permits multimodal signaling. GHK-Cu activates mitogenic pathways through interactions with the CXCR3 chemokine receptor and modulates gene expression via TGF-β pathway activation, particularly reversing pathological gene signatures in conditions like chronic obstructive pulmonary disease. In COPD fibroblasts, GHK-Cu restored TGF-β-mediated collagen gel contraction—a critical process in tissue remodeling—by upregulating integrin β1 expression [6]. The tripeptide’s ability to traverse biological barriers (demonstrated by transdermal flux rates of 2.43 × 10⁻⁴ cm/h in human skin) further underscores its suitability as a therapeutic vector [8].
Copper chelation transforms the GHK tripeptide from a passive degradation product into a dynamic cellular regulator. GHK-Cu functions as a precision chaperone delivering copper to cuproenzymes while suppressing copper’s redox activity. Spectroscopic and electrochemical studies confirm that copper remains in the +2 oxidation state within the complex, with reduction potentials shifted toward values inaccessible by physiological reductants like ascorbate. This "redox silencing" prevents catalytic generation of hydroxyl radicals, converting pro-oxidant copper into an antioxidant agent [10]. The complex further amplifies antioxidant defense by activating copper/zinc superoxide dismutase, creating a dual oxidative stress protection system [6].
The chelation dynamics enable sophisticated gene regulatory functions. Genomic analyses reveal GHK-Cu modulates >4,000 human genes—approximately 30% of the studied genome—shifting expression toward youthful, health-associated patterns. Key transcriptional effects include:
Comparative studies highlight GHK’s superiority over alternative copper carriers:Table 3: Copper Delivery Mechanisms by Biological Carriers
Copper Carrier | Stability Constant (log K) | Redox Activity | Biological Effects |
---|---|---|---|
GHK-Cu | 16.44 | Silenced | Gene reprogramming, ECM synthesis, systemic wound healing |
Albumin-Cu | 16.2 | Moderate | Copper transport, antioxidant reserve |
Histidine-Cu | 10.3 | High | Pro-oxidant effects, nonspecific signaling |
Inorganic copper | N/A | Extreme | Lipid peroxidation, protein carbonylation |
The chelation stability also dictates therapeutic specificity. Unlike inorganic copper salts that indiscriminately deposit copper ions, GHK-Cu targets copper delivery to high-affinity acceptors in regenerating tissues. This was demonstrated in dermal wound models where GHK-Cu increased copper levels specifically in fibroblasts and endothelial cells, correlating with enhanced collagen deposition and angiogenesis. Furthermore, GHK’s copper-binding capacity protects against copper/zinc-induced protein aggregation—a mechanism relevant to neurodegenerative disorders—by competitively sequestering redox-active metals [6] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5